molecular formula C9H13NO2 B092993 2,5-Dihydrophenylalanine CAS No. 16055-12-2

2,5-Dihydrophenylalanine

Cat. No. B092993
CAS RN: 16055-12-2
M. Wt: 167.2 g/mol
InChI Key: FSZMHEMPLAVBQZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydrophenylalanine (DOPA) is a non-proteinogenic amino acid that is formed by the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA). DOPA is a precursor of catecholamines, such as dopamine, norepinephrine, and epinephrine. DOPA has been widely studied for its potential application in the synthesis of biologically active compounds, as well as its role in the biosynthesis of neurotransmitters.

Scientific Research Applications

Biosynthesis and Antibiotic Properties

2,5-Dihydrophenylalanine (H2Phe) is identified as a nonproteinogenic amino acid produced by various bacteria. It plays a key role in the biosynthesis of antibiotics and dihydrostilbene in Photorhabdus luminescens cultures. A cluster of genes (plu3042-3044) is required for its production, indicating its significance in microbial antibiotic synthesis (Crawford et al., 2011).

Antibacterial Activity

H2Phe has shown antibacterial activity. It was isolated from cultures of two strains of Streptomyces and demonstrated antibiotic effects that are antagonized by Phenylalanine and Tyrosine (Fickenscher et al., 2004).

Protein Incorporation and Biological Effects

Incorporation studies of H2Phe into cell proteins of Escherichia coli and Sarcoma 180 cells revealed its extensive use as a phenylalanine analogue. This incorporation impacts cell growth and protein structure, reflecting its biological significance (Pine, 1975).

Inhibition of Aromatic Amino Acid Biosynthesis

H2Phe inhibits the growth of E. coli in synthetic media, revealing its role in interfering with the regulation of aromatic amino acid biosynthesis. This property suggests its potential as a tool in studying bacterial metabolism (Fickenscher & Zähner, 2004).

Enzyme Inhibition and Metabolic Studies

H2Phe has been studied as an inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. This finding is relevant in understanding enzyme regulation and amino acid metabolism (Watanabe et al., 1978).

Chemotherapy and Genetic Disorder Implications

Research on dihydropteridine reductase deficiency, which affects the metabolism of aromatic amino acids like phenylalanine, has implications for understanding genetic disorders and potential treatment approaches (Longhi et al., 1985).

Potential in Cancer Research

Studies on H2Phe as a competitive inhibitor of enzymes like monoamine oxidase and its role in amino acid catabolism provide insights into its potential applications in cancer research and therapy (Dickinson et al., 2003).

properties

CAS RN

16055-12-2

Product Name

2,5-Dihydrophenylalanine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid

InChI

InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

FSZMHEMPLAVBQZ-QMMMGPOBSA-N

Isomeric SMILES

C1C=CCC(=C1)C[C@@H](C(=O)O)N

SMILES

C1C=CCC(=C1)CC(C(=O)O)N

Canonical SMILES

C1C=CCC(=C1)CC(C(=O)O)N

synonyms

2,5-dihydrophenylalanine
3-(1,4-cyclohexadienyl)-L-alanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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